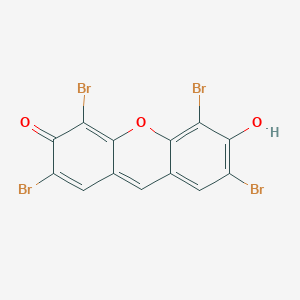

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one is a brominated xanthene derivative. This compound is known for its vibrant color and is often used as a dye or pigment in various applications. Its molecular formula is C13H4Br4O3, and it has a molecular weight of 548.79 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one typically involves the bromination of fluorescein. The process begins by dissolving fluorescein in ethanol and gradually adding bromine while maintaining the reaction temperature below 40°C. Initially, dibromo fluorescein forms, which is soluble in ethanol. As more bromine is added, the solution turns red, and tetrabromo fluorescein precipitates as brick-red crystals .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and consistency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the use of catalysts to facilitate the substitution.

Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are usually carried out under controlled conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .

Aplicaciones Científicas De Investigación

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one has several scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.

Biology: Employed as a fluorescent dye for staining and imaging biological samples.

Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

Industry: Utilized as a pigment in the production of inks, paints, and plastics

Mecanismo De Acción

The mechanism of action of 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The compound’s fluorescence properties make it useful for tracking and imaging these interactions. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

2,4,5,7-Tetrabromo-3,6-dihydroxyxanthene: Similar in structure but with different functional groups.

2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl benzoic acid: Another brominated xanthene derivative with additional functional groups.

Uniqueness

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one is unique due to its specific bromination pattern and its vibrant color, which makes it particularly useful as a dye and pigment. Its fluorescence properties also make it valuable in scientific research applications, especially in imaging and diagnostic techniques .

Actividad Biológica

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one is a brominated xanthene derivative with significant biological activity. Its molecular formula is C13H4Br4O3, and it has garnered interest for its applications in biological imaging, photodynamic therapy, and as a potential therapeutic agent. This article delves into its synthesis, biological mechanisms, and research findings regarding its activity.

Synthesis

The synthesis of this compound typically involves the bromination of fluorescein. The process is executed in ethanol with controlled addition of bromine at temperatures below 40°C to ensure high yield and purity. The reaction produces brick-red crystals of the tetrabrominated compound.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It can bind to proteins and nucleic acids, potentially altering their structure and function. The compound's fluorescence properties make it particularly useful for tracking these interactions in biological systems .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Photodynamic Therapy : Its fluorescent properties allow it to be used in photodynamic therapy for cancer treatment by generating reactive oxygen species upon light activation .

Antioxidant Activity

A study assessed the antioxidant capacity of this compound using various assays. The compound demonstrated significant scavenging activity against hydroxyl radicals with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests its potential utility in preventing oxidative damage in biological systems .

| Assay Type | IC50 Value (μg/mL) | Standard |

|---|---|---|

| Hydroxyl Radical Scavenging | 98.79 ± 0.39 | Ascorbic Acid (93.28 ± 0.19) |

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited moderate inhibitory effects on bacterial growth, indicating its potential as a lead compound for developing new antimicrobial agents .

Applications

The applications of this compound extend beyond basic research into practical uses:

- Fluorescent Dye : Utilized in biological imaging due to its strong fluorescent properties.

- Photodynamic Therapy Agent : Explored for use in cancer treatment by inducing cytotoxicity through light activation.

- Antioxidant Supplement : Potentially developed into dietary supplements aimed at reducing oxidative stress .

Propiedades

IUPAC Name |

2,4,5,7-tetrabromo-6-hydroxyxanthen-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Br4O3/c14-6-2-4-1-5-3-7(15)11(19)9(17)13(5)20-12(4)8(16)10(6)18/h1-3,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOGVUJALGYXRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)Br)O)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Br4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.